2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-bromo-6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NS/c8-6-11-4-1-2-7(9,10)3-5(4)12-6/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMQIPPFLJJTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1N=C(S2)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781177-20-5 | |
| Record name | 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the bromination and fluorination of precursor compounds. One common method includes the reaction of 2-aminothiophenol with bromine and fluorinating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination and fluorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit antimicrobial properties. Compounds similar to 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole have been tested against various bacterial strains and fungi. The presence of bromine and fluorine atoms enhances their biological activity by modifying their electronic properties and lipophilicity .
Anti-inflammatory Properties
Studies have suggested that derivatives of benzothiazole can act as anti-inflammatory agents. The structural features of this compound may contribute to its ability to inhibit certain pathways involved in inflammation .
Potential in Cancer Therapy
Research into the anticancer potential of benzothiazole compounds has gained traction. The unique structure of this compound may allow it to interfere with cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells .
Material Science
Polymer Additives
Compounds like this compound are being explored as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable for use in high-performance materials .
Fluorescent Dyes
Due to its unique molecular structure and electronic properties, this compound can be investigated for applications as a fluorescent dye in biological imaging. Its potential to emit light upon excitation makes it valuable for tracking biological processes in real-time .
Environmental Applications
Pesticide Development
The structural characteristics of this compound can be utilized in the development of new pesticides. Its effectiveness against specific pests could provide an environmentally friendly alternative to existing chemical pesticides .
Wastewater Treatment
Research suggests that benzothiazole derivatives can be used in wastewater treatment processes. Their ability to adsorb heavy metals and organic pollutants makes them suitable candidates for environmental remediation strategies .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
- Structural Differences : The dimethyl analog replaces the difluoro substituents with two methyl groups at position 4.
- Electronic Effects : Methyl groups are electron-donating, reducing the electron-withdrawing character of the benzothiazole core compared to the difluoro analog. This alters reactivity in substitution reactions.
- Safety Profile : The dimethyl variant requires stringent safety measures due to hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335). Storage mandates include dry, ventilated conditions (P402, P403) and protection from moisture (P233) .
- Applications : Likely used in similar synthetic pathways but with distinct regioselectivity due to reduced electrophilicity at the bromine site.
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
- Structural Differences : Features a single methyl group at position 6 instead of difluoro or dimethyl substituents.
- CymitQuimica lists this compound at €948.00/g, suggesting fluorinated analogs may command higher costs due to synthesis complexity .
5,6-Difluorobenzo[c][1,2,5]thiadiazole Derivatives
- Structural Differences : A benzo-thiadiazole core with difluoro substituents at positions 5 and 5.
- Electronic Effects : Difluoro groups enhance electron deficiency, increasing electrophilicity at reactive sites—a trait shared with the target benzothiazole.
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Structural Differences : An imidazo-thiadiazole core with bromine at position 2.
Comparative Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituents (Position 6) | Electron Effects | Solubility Trends |
|---|---|---|---|
| Target Compound | 6,6-difluoro | Strongly electron-withdrawing | Polar aprotic solvents |
| 2-Bromo-6,6-dimethyl analog | 6,6-dimethyl | Electron-donating | Hydrophobic solvents |
| 5,6-Difluorobenzo-thiadiazole | 5,6-difluoro | Electron-withdrawing | Moderate polarity |
Biological Activity
2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Structural Information
- Molecular Formula : C7H6BrF2NS
- Molecular Weight : 254.090 g/mol
- SMILES Notation : C1CC(CC2=C1N=C(S2)Br)(F)F
- InChIKey : AHMQIPPFLJJTOG-UHFFFAOYSA-N
Biological Activities
The biological activities of this compound are not extensively documented in the literature. However, related compounds in the benzothiazole family have shown various pharmacological effects which may provide insights into the potential activities of this compound.
Antiviral Activity
Research indicates that thiazole and benzothiazole derivatives can exhibit antiviral properties. For instance, certain derivatives have been shown to inhibit viral replication effectively in cell cultures. While specific studies on this compound are lacking, the structural similarity to known antiviral agents suggests potential efficacy against viruses.
Antitumor Activity
Compounds containing thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. For example, benzothiazole derivatives have been reported to exhibit IC50 values ranging from 1.61 µg/mL to 10 µg/mL against different tumor cells . These findings indicate that this compound might also possess similar antitumor properties.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives often depends on their structural modifications. For instance:
- Substituents at the 2 and 6 positions : The presence of halogen atoms like bromine and fluorine has been associated with enhanced biological activity .
- Functional groups : The introduction of electron-donating or electron-withdrawing groups can significantly influence the pharmacological profile of these compounds .
Q & A
Q. Table 1: Synthetic Conditions for Brominated Benzothiazoles
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DCM, 25°C, 12 h | 65–75 | |
| Fluorination | DAST, DMF, 40°C, 6 h | 50–60 | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | – |
Basic: How to characterize this compound using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., Br and F substituent effects). Fluorine coupling patterns (³J₆,F ~12 Hz) confirm difluoro substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 294.97 for C₇H₆BrF₂NS) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., torsion angles in the tetrahydro ring) .
Q. Table 2: Key Analytical Data
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 (m, 4H, CH₂), δ 2.8–3.0 (m, 2H, CH₂) | |
| ¹³C NMR | δ 155.2 (C-Br), δ 110–115 (C-F) | |
| HRMS | m/z 294.97 (C₇H₆BrF₂NS) |
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., fluorination) .
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to resolve contradictions in reported synthetic yields for brominated benzothiazoles?
Methodological Answer:
Discrepancies arise from:
- Reagent Purity : Use freshly distilled solvents (e.g., THF) to avoid moisture interference .
- Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency .
- Temperature Control : Fluorination at >60°C risks decomposition; monitor via TLC .
Advanced: What in vitro assays evaluate its pharmacological potential?
Methodological Answer:
- Anticancer Activity : MTT assay against HepG2/SW620 cells (IC₅₀ ≤10 µM indicates potency) .
- Antimicrobial Testing : Broth microdilution (MIC ≤25 µg/mL vs. S. aureus) .
- Neuroprotective Screening : Inhibit Aβ aggregation in Alzheimer’s models (ThT fluorescence assay) .
Q. Table 3: Pharmacological Assay Conditions
| Assay Type | Protocol | Reference |
|---|---|---|
| MTT Cytotoxicity | 48 h incubation, λ = 570 nm | |
| MIC Determination | 24 h, Mueller-Hinton broth |
Advanced: How can computational methods predict its reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electrophilic sites (e.g., Br for SNAr reactions) .
- Molecular Docking : Dock into kinase targets (e.g., EGFR) using AutoDock Vina; validate with MD simulations .
Advanced: What strategies enable regioselective functionalization of the benzothiazole core?
Methodological Answer:
- Directing Groups : Install –NH₂ or –OMe groups to steer bromination to C-2/C-6 positions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yield by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
